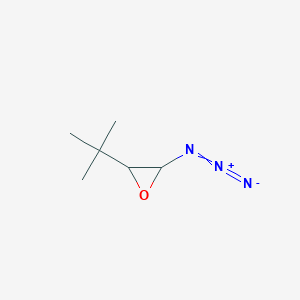

2-Azido-3-tert-butyloxirane

Description

Properties

CAS No. |

62848-79-7 |

|---|---|

Molecular Formula |

C6H11N3O |

Molecular Weight |

141.17 g/mol |

IUPAC Name |

2-azido-3-tert-butyloxirane |

InChI |

InChI=1S/C6H11N3O/c1-6(2,3)4-5(10-4)8-9-7/h4-5H,1-3H3 |

InChI Key |

DMXHYYGKCFWDNX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1C(O1)N=[N+]=[N-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of 2-Azido-3-tert-butyloxirane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and potential synthetic pathways for 2-Azido-3-tert-butyloxirane. As a specialized oxirane derivative, this compound holds potential as a versatile building block in medicinal chemistry and drug development due to the presence of both a reactive epoxide ring and an energetic azide functional group. This document outlines the theoretical spectroscopic characterization, plausible experimental protocols for its synthesis, and discusses the stereochemical implications inherent to its structure. All quantitative data are presented in structured tables, and key conceptual frameworks are visualized using logical diagrams.

Chemical Structure and Nomenclature

This compound is a heterocyclic compound featuring a three-membered oxirane ring. A bulky tert-butyl group is attached to one carbon of the ring (C3), while an azide group is attached to the other (C2). The presence of two adjacent stereocenters at C2 and C3 implies the existence of stereoisomers.

Systematic Name: this compound Molecular Formula: C₆H₁₁N₃O Molecular Weight: 141.17 g/mol CAS Number: Not available (as of the last update)

Stereochemistry

The stereochemistry of this compound is defined by the relative orientation of the azide and tert-butyl groups with respect to the plane of the oxirane ring. This gives rise to two pairs of enantiomers: (cis and trans).

-

cis-2-Azido-3-tert-butyloxirane: The azide and tert-butyl groups are on the same side of the oxirane ring. This exists as a pair of enantiomers: (2R,3S)-2-azido-3-tert-butyloxirane and (2S,3R)-2-azido-3-tert-butyloxirane.

-

trans-2-Azido-3-tert-butyloxirane: The azide and tert-butyl groups are on opposite sides of the oxirane ring. This also exists as a pair of enantiomers: (2R,3R)-2-azido-3-tert-butyloxirane and (2S,3S)-2-azido-3-tert-butyloxirane.

The stereochemical outcome of the synthesis is highly dependent on the chosen synthetic route and the stereochemistry of the starting materials.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on the known spectral characteristics of azides, tert-butyl groups, and epoxides.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| (CH₃)₃C- | ~1.0 - 1.2 | Singlet | - |

| H-C(2) (on oxirane) | ~2.5 - 3.5 | Doublet | ~2 - 4 |

| H-C(3) (on oxirane) | ~2.5 - 3.5 | Doublet | ~2 - 4 |

Note: The exact chemical shifts of the oxirane protons will depend on the cis/trans configuration.

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C (CH₃)₃ | ~25 - 30 |

| C(C (CH₃)₃) | ~30 - 35 |

| C -2 (on oxirane) | ~40 - 55 |

| C -3 (on oxirane) | ~50 - 65 |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Azide (N₃) stretch | ~2100 | Strong, Sharp |

| C-H (tert-butyl) stretch | ~2960 | Strong |

| C-O (oxirane ring) stretch | ~1250 and ~850 | Medium |

Table 4: Predicted Mass Spectrometry (Electron Ionization) Data

| m/z | Predicted Fragment |

| 141 | [M]⁺ (Molecular Ion) |

| 113 | [M - N₂]⁺ |

| 84 | [M - N₃]⁺ |

| 57 | [C(CH₃)₃]⁺ |

Potential Experimental Protocols

Two primary retrosynthetic approaches are considered for the synthesis of this compound.

Synthesis via Epoxidation of an Azidoalkene

This approach involves the epoxidation of a suitable azidoalkene precursor.

Detailed Methodology:

-

Synthesis of 1-Azido-3,3-dimethyl-2-butanol: To a solution of 3,3-dimethyl-1-butene in a suitable solvent (e.g., a mixture of acetonitrile and water), add sodium azide and an oxidizing agent such as (diacetoxyiodo)benzene. The reaction is typically stirred at room temperature for several hours. The resulting vicinal azido alcohol can be purified by column chromatography.

-

Intramolecular Cyclization to form this compound: The purified 1-azido-3,3-dimethyl-2-butanol is treated with a base (e.g., sodium hydride) in an anhydrous aprotic solvent like THF. The base deprotonates the hydroxyl group, which then undergoes an intramolecular Sₙ2 reaction to displace a suitable leaving group (if one was installed) or to form the epoxide directly under specific conditions. The final product is then purified, for instance by distillation or chromatography.

Synthesis via Ring Opening of a Precursor Epoxide

This method involves the synthesis of a tert-butyloxirane followed by nucleophilic ring-opening with an azide source. The ring-opening of epoxides with sodium azide is a well-established method for preparing vicinal azido alcohols.[1][2][3][4][5] This reaction typically proceeds via an Sₙ2 mechanism, resulting in an inversion of stereochemistry at the site of nucleophilic attack.[6] The regioselectivity of the azide attack depends on the reaction conditions; under neutral or basic conditions, the azide ion preferentially attacks the less substituted carbon of the epoxide.[2]

Detailed Methodology:

-

Synthesis of 2-tert-Butyloxirane: 3,3-Dimethyl-1-butene is epoxidized using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA) in a solvent like dichloromethane (DCM). The epoxidation of alkenes is stereospecific, meaning a cis-alkene will yield a cis-epoxide and a trans-alkene will yield a trans-epoxide.[7][8] The reaction is typically monitored by TLC and the product is purified by column chromatography.

-

Ring Opening with Sodium Azide: The purified 2-tert-butyloxirane is dissolved in a suitable solvent system, such as aqueous acetonitrile, and treated with sodium azide.[4] A catalyst, for example, cerium(III) chloride, may be added to facilitate the reaction.[5] The reaction mixture is stirred, often with heating, to promote the ring-opening. The product, 1-azido-3,3-dimethyl-2-butanol, is then extracted and purified.

-

Ring Closure to this compound: The resulting azido alcohol is then treated with a reagent to convert the hydroxyl into a good leaving group (e.g., tosyl chloride in the presence of a base like pyridine). The subsequent treatment with a non-nucleophilic base (e.g., sodium hydride) will induce an intramolecular Sₙ2 reaction to form the desired azido-epoxide.

Applications in Drug Development

Azido-functionalized molecules are of significant interest to drug development professionals for several reasons:

-

Bioorthogonal Chemistry: The azide group is a key participant in "click chemistry," particularly the copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions.[9] This allows for the specific and efficient labeling of biomolecules in complex biological systems. This compound could be incorporated into a larger molecule to serve as a chemical reporter or for targeted drug delivery.

-

Metabolic Probes: The azide can act as a bioisostere for other functional groups, enabling its use in metabolic labeling studies.

-

Pharmacophore: The azido group can participate in hydrogen bonding and other non-covalent interactions with biological targets, making it a potentially important part of a pharmacophore.

-

Precursor to Amines: The azide group is readily reduced to a primary amine, providing a convenient synthetic handle for further functionalization. Vicinal amino alcohols, which can be derived from azido-epoxides, are important structural motifs in many biologically active compounds and are valuable chiral building blocks in asymmetric synthesis.[10][11]

-

Epoxide Reactivity: The epoxide ring is susceptible to nucleophilic attack by amino acid residues in proteins, such as cysteine or histidine.[12] This reactivity can be harnessed for the design of covalent inhibitors, which can offer advantages in terms of potency and duration of action.

Safety Considerations

Organic azides are energetic compounds and can be explosive, particularly at elevated temperatures or upon mechanical shock. All manipulations involving this compound should be conducted with appropriate safety precautions, including the use of personal protective equipment (PPE) and conducting reactions behind a blast shield, especially when working on a larger scale. Epoxides are also often alkylating agents and should be handled with care.

Conclusion

This compound represents a theoretically promising, yet likely uncharacterized, chemical entity with significant potential in synthetic and medicinal chemistry. Its combination of a reactive epoxide and a versatile azide group within a stereochemically defined framework makes it an attractive target for synthesis. The protocols and data presented in this guide provide a foundational understanding for researchers and drug development professionals interested in exploring the synthesis and applications of this and related molecules. Further experimental validation is required to confirm the predicted properties and to fully elucidate the reactivity and potential of this compound.

References

- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 2. research.utwente.nl [research.utwente.nl]

- 3. researchgate.net [researchgate.net]

- 4. Ring Opening of Epoxides and Aziridines with Sodium Azide using Oxone® in Aqueous Acetonitrile: A Highly Regioselective Azidolysis Reaction [organic-chemistry.org]

- 5. 1,2-Azido alcohol synthesis by azidonation, azidation or substitution [organic-chemistry.org]

- 6. Regio- and stereoselective synthesis of α-hydroxy-β-azido tetrazoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C4QO00345D [pubs.rsc.org]

- 7. Epoxidation of Alkenes - Chemistry Steps [chemistrysteps.com]

- 8. aceorganicchem.com [aceorganicchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of Vicinal Aminoalcohols via Stereoselective Aza-Wacker Cyclizations and Access to (−)-Acosamine via Redox Relay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Ring-Opening Mechanism of 2-Azido-3-tert-butyloxirane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the predicted mechanistic pathways for the nucleophilic ring-opening of 2-azido-3-tert-butyloxirane. Due to the absence of specific literature on this particular substituted epoxide, this guide extrapolates from well-established principles of epoxide chemistry, particularly concerning regioselectivity, stereoselectivity, and the influence of sterically demanding and electronically active neighboring groups.

Introduction

Vicinal azido alcohols are valuable synthetic intermediates in medicinal chemistry and drug development, serving as precursors to amino alcohols and other nitrogen-containing heterocycles. A common route to these compounds is the nucleophilic ring-opening of epoxides with an azide source. The regiochemical and stereochemical outcome of this reaction is of paramount importance for the synthesis of enantiomerically pure and structurally defined molecules. This guide focuses on the specific case of this compound, a substrate featuring a bulky tert-butyl group and an electron-withdrawing azido group directly attached to the oxirane ring. These substituents are expected to exert significant control over the mechanism of ring-opening.

Predicted Mechanism of Epoxide Ring-Opening

The ring-opening of epoxides can proceed through different mechanisms depending on the reaction conditions, primarily whether they are basic/neutral or acidic.

Ring-Opening under Basic or Neutral Conditions

Under basic or neutral conditions, the ring-opening of epoxides with a strong nucleophile like the azide ion (N₃⁻) is generally accepted to proceed via an Sₙ2-type mechanism .[1] The high ring strain of the epoxide (approximately 13 kcal/mol) provides the driving force for the reaction, even though an alkoxide is typically a poor leaving group.[2]

For this compound, two potential sites of nucleophilic attack exist: C2 (bearing the azido group) and C3 (bearing the tert-butyl group). The regioselectivity of the attack is dictated by a combination of steric and electronic factors.

-

Steric Hindrance: The tert-butyl group at the C3 position is exceptionally bulky, creating significant steric hindrance. This will strongly disfavor a backside nucleophilic attack at C3.[3]

-

Electronic Effects: The azide group at C2 is electron-withdrawing, which could potentially make the C2 carbon more electrophilic. However, in an Sₙ2 reaction, steric factors are often dominant.

Therefore, it is predicted that the nucleophilic attack by the azide ion will occur predominantly at the less sterically hindered C2 position. This will result in the cleavage of the C2-O bond and lead to the formation of a vicinal diazido alcohol. The reaction is expected to be highly regioselective.

The stereochemistry of the reaction is anticipated to proceed with a complete inversion of configuration at the center of attack (C2), which is characteristic of an Sₙ2 mechanism.[3]

Logical Relationship of Factors Influencing Regioselectivity under Basic/Neutral Conditions

Caption: Factors governing the regioselective ring-opening of this compound under basic/neutral conditions.

Ring-Opening under Acidic Conditions

In the presence of an acid, the epoxide oxygen is first protonated, creating a better leaving group (a neutral alcohol).[1] This protonation enhances the electrophilicity of the epoxide carbons. The mechanism of nucleophilic attack on the protonated epoxide can have characteristics of both Sₙ1 and Sₙ2 reactions.[4]

For unsymmetrical epoxides, the positive charge in the transition state is better stabilized on the more substituted carbon.[4] In the case of this compound, the tert-butyl group at C3 is a bulky alkyl group that can stabilize a partial positive charge through hyperconjugation. The azido group at C2 is electron-withdrawing and would destabilize a positive charge.

Consequently, under acidic conditions, the C3-O bond is expected to be more polarized, and C3 will bear a more significant partial positive charge. This will favor nucleophilic attack at the more substituted C3 position, despite the steric hindrance. This regioselectivity is often observed in the acid-catalyzed ring-opening of epoxides.[5]

The stereochemical outcome is generally an anti-addition, resulting from a backside attack on the carbon-oxygen bond that is breaking.

Proposed Signaling Pathway for Acid-Catalyzed Ring-Opening

Caption: Proposed mechanism for the acid-catalyzed ring-opening of this compound.

Quantitative Data from Analogous Systems

While specific data for this compound is unavailable, the following tables summarize representative data for the ring-opening of other epoxides with sodium azide, illustrating the general principles of regioselectivity.

Table 1: Regioselectivity of Azidolysis of Epoxides under Basic/Neutral Conditions

| Epoxide Substrate | Reaction Conditions | Major Product | Regioselectivity (Attack at less substituted C : Attack at more substituted C) | Reference |

| Propylene Oxide | NaN₃, NH₄Cl, MeOH/H₂O | 1-Azido-2-propanol | >95 : 5 | [1] |

| 1,2-Epoxybutane | NaN₃, NH₄Cl, MeOH/H₂O | 1-Azido-2-butanol | >95 : 5 | [1] |

| Styrene Oxide | NaN₃, PEG-400, rt | 2-Azido-1-phenylethanol | 5 : 95 | [6] |

Table 2: Regioselectivity of Azidolysis of Epoxides under Acidic Conditions

| Epoxide Substrate | Reaction Conditions | Major Product | Regioselectivity (Attack at less substituted C : Attack at more substituted C) | Reference |

| Propylene Oxide | NaN₃, AcOH, H₂O | 2-Azido-1-propanol | 20 : 80 | [5] |

| Isobutylene Oxide | NaN₃, AcOH, H₂O | 2-Azido-2-methyl-1-propanol | <5 : >95 | [5] |

| Styrene Oxide | NaN₃, H₂SO₄, H₂O | 2-Azido-1-phenylethanol | <5 : >95 | [5] |

Experimental Protocols for Key Experiments

The following is a generalized, hypothetical experimental protocol for the nucleophilic ring-opening of this compound with sodium azide under neutral conditions, based on established procedures for similar reactions.[7]

General Procedure for Azidolysis of this compound

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Ammonium chloride (NH₄Cl)

-

Methanol (MeOH)

-

Water (deionized)

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a 4:1 mixture of methanol and water.

-

To this solution, add sodium azide (1.5 eq) and ammonium chloride (1.2 eq).

-

Heat the reaction mixture to reflux (approximately 70-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Add water to the residue and extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic extracts and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain the pure vicinal diazido alcohol.

Experimental Workflow for Azidolysis

Caption: A generalized workflow for the synthesis and purification of the ring-opened product.

Conclusion

The ring-opening of this compound is predicted to be a highly regioselective process. Under basic or neutral conditions, an Sₙ2-type mechanism is expected to prevail, with the azide nucleophile attacking the less sterically hindered C2 carbon, leading to a vicinal diazido alcohol with inversion of stereochemistry. Conversely, under acidic conditions, the reaction is anticipated to proceed via a mechanism with significant Sₙ1 character, with nucleophilic attack at the more substituted C3 carbon, which can better stabilize a partial positive charge. These predictions, based on well-established principles of epoxide chemistry, provide a strong framework for the synthetic application of this and structurally related azido epoxides in the development of novel pharmaceutical agents. Experimental validation is required to confirm these mechanistic hypotheses and to quantify the regioselectivity and yields for this specific substrate.

References

- 1. research.utwente.nl [research.utwente.nl]

- 2. rroij.com [rroij.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Ring Opening of Epoxides and Aziridines with Sodium Azide using Oxone® in Aqueous Acetonitrile: A Highly Regioselective Azidolysis Reaction [organic-chemistry.org]

- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

Spectroscopic and Synthetic Profile of 2-Azido-3-tert-butyloxirane: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data (NMR, IR, MS) and a plausible synthetic protocol for the novel compound 2-Azido-3-tert-butyloxirane. Due to the absence of published experimental data for this specific molecule, this document presents a predictive analysis based on established principles of organic chemistry and spectroscopy of related azido-epoxide compounds. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and similar molecules in fields such as medicinal chemistry and materials science.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from typical values for epoxides, tert-butyl groups, and organic azides.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.1 - 3.3 | d | 1H | H-2 (proton on carbon bearing azide) |

| ~ 2.8 - 3.0 | d | 1H | H-3 (proton on carbon bearing tert-butyl) |

| ~ 1.0 - 1.2 | s | 9H | -C(CH₃)₃ (tert-butyl protons) |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm. The protons on the oxirane ring (H-2 and H-3) are expected to be diastereotopic and thus exhibit distinct chemical shifts and a coupling constant (J-value).

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 55 - 60 | C-2 (carbon bearing azide) |

| ~ 60 - 65 | C-3 (carbon bearing tert-butyl) |

| ~ 30 - 35 | Quaternary carbon of tert-butyl |

| ~ 25 - 30 | Methyl carbons of tert-butyl |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2100 | Strong | N₃ asymmetric stretch |

| ~ 1250 | Medium | Epoxide ring "breathing" |

| ~ 850 - 950 | Medium | Epoxide ring asymmetric deformation |

| ~ 2960 | Strong | C-H stretch (alkane) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Possible Fragment |

| [M]+ | Molecular Ion |

| [M - N₂]+ | Loss of nitrogen gas |

| [M - N₃]+ | Loss of azide radical |

| [M - C₄H₉]+ | Loss of tert-butyl radical |

Proposed Experimental Protocol: Synthesis of this compound

This section outlines a hypothetical, yet plausible, two-step synthetic route starting from the commercially available tert-butyl glycidyl ether. This approach involves the ring-opening of the epoxide with an azide source, followed by an intramolecular cyclization to form the desired azido-oxirane.

Step 1: Synthesis of 1-azido-3-(tert-butoxy)propan-2-ol

-

To a solution of tert-butyl glycidyl ether (1.0 eq) in a mixture of ethanol and water (4:1 v/v) in a round-bottom flask, add sodium azide (1.5 eq) and ammonium chloride (1.2 eq).

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude azido-alcohol.

-

Purify the product by column chromatography on silica gel.

Step 2: Intramolecular Cyclization to this compound

-

Dissolve the purified 1-azido-3-(tert-butoxy)propan-2-ol (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add a strong base, such as sodium hydride (1.2 eq, 60% dispersion in mineral oil), portion-wise to the solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Monitor the reaction for the formation of the product by TLC.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

-

Further purification can be achieved by vacuum distillation or column chromatography.

Visualizations

The following diagrams illustrate the chemical structure of the target compound and a general workflow for its synthesis and characterization.

Caption: Chemical structure of this compound.

Caption: Proposed synthetic and analytical workflow.

A Technical Guide to the Synthesis and Chemistry of Azido-Substituted tert-Butyloxiranes

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides a comprehensive overview of the synthetic pathways and chemical properties related to azido-substituted tert-butyloxiranes. Due to the absence of specific literature on "2-Azido-3-tert-butyloxirane," this document outlines plausible synthetic routes based on established chemical principles for analogous structures. It covers the synthesis of the precursor 2-tert-butyloxirane and its subsequent reaction with azide nucleophiles, which leads to the formation of azido alcohols. Furthermore, a hypothetical pathway to the titular compound is proposed and examined.

Introduction: Azido-Alcohols and Their Significance

Vicinal azido alcohols are highly valuable synthetic intermediates. The presence of both an azide and a hydroxyl group allows for diverse chemical transformations. They are precursors to 1,2-amino alcohols, which are crucial building blocks in the synthesis of pharmaceuticals, particularly neuroactive compounds, as well as unnatural amino acids and triazole derivatives.[1] Chiral amino alcohols, derived from azido alcohols, are also extensively used as catalysts and ligands in asymmetric synthesis.[1]

The most common method for preparing 1,2-azido alcohols is the azidolysis of the corresponding epoxides.[2] This reaction involves the ring-opening of an epoxide with an azide source, typically sodium azide.

Proposed Synthesis of Azido-Alcohols from 2-tert-Butyloxirane

A logical synthetic approach to an azido-alcohol starting from a tert-butyl-substituted precursor involves a two-step process: the epoxidation of a suitable alkene followed by the nucleophilic ring-opening of the resulting epoxide.

Step 1: Synthesis of 2-tert-Butyloxirane

The precursor for the target system is 2-tert-butyloxirane (also known as tert-butylethylene oxide or 3,3-dimethyl-1,2-epoxybutane).[3] This epoxide can be synthesized via the epoxidation of 3,3-dimethyl-1-butene.

Experimental Protocol: Epoxidation of Alkenes

A general and widely used method for the epoxidation of alkenes involves the use of meta-chloroperoxybenzoic acid (m-CPBA).

-

Reaction: To a solution of the alkene (e.g., 3,3-dimethyl-1-butene) in a chlorinated solvent like dichloromethane (CH₂Cl₂) at 0 °C, a solution of m-CPBA (1.1 to 1.5 equivalents) in the same solvent is added dropwise.

-

Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: The reaction mixture is then filtered to remove the meta-chlorobenzoic acid byproduct. The filtrate is washed sequentially with a saturated sodium bicarbonate solution (to remove excess peroxy-acid), water, and brine.

-

Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude epoxide, which can be further purified by distillation or chromatography.

Alternative epoxidation methods include using hydrogen peroxide with a catalyst or tert-butyl hydroperoxide (TBHP).[4][5][6][7] TBHP can be used with various metal catalysts or under metal-free conditions with an aldehyde co-reagent.[5][7]

Workflow for the Synthesis of 2-tert-Butyloxirane

Caption: Synthetic workflow for the epoxidation of 3,3-dimethyl-1-butene.

Step 2: Ring-Opening of 2-tert-Butyloxirane with Sodium Azide

The ring-opening of epoxides with sodium azide is a well-established S_N2 reaction. For unsymmetrical epoxides, the regioselectivity of the azide attack is a key consideration.

Regioselectivity:

-

Under neutral or basic conditions: The azide ion (N₃⁻) is a strong nucleophile and will attack the less sterically hindered carbon atom of the epoxide ring.[2] For 2-tert-butyloxirane, the bulky tert-butyl group at the C3 position provides significant steric hindrance. Therefore, the nucleophilic attack will overwhelmingly occur at the C2 position.

-

Under acidic conditions: The reaction mechanism can change. The epoxide oxygen is first protonated, leading to a partial positive charge on the carbon atoms. The more substituted carbon (C3) can better stabilize this positive charge. This can lead to a reversal of regioselectivity, with the nucleophile attacking the more substituted carbon.[8] However, for a tert-butyl substituted epoxide, the steric hindrance is so significant that attack at the less substituted carbon is still highly favored.

The reaction of 2-tert-butyloxirane with sodium azide is therefore expected to yield 1-azido-3,3-dimethylbutan-2-ol .

Experimental Protocol: Azidolysis of Epoxides

A variety of conditions have been reported for the ring-opening of epoxides with sodium azide.

-

Aqueous Conditions: A practical method involves reacting the epoxide with sodium azide in hot water.[1][9] The epoxide (1 equivalent) is added to an aqueous solution of sodium azide (2-5 equivalents), and the mixture is heated (e.g., at 80-100 °C) for several hours. The reaction progress is monitored by TLC. After completion, the mixture is cooled and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated to give the azido alcohol.[8]

-

With a Promoter: Promoters like Oxone® can be used in aqueous acetonitrile at room temperature.[10][11] This method is highly regioselective and efficient, providing excellent yields.[10]

-

In Poly(ethylene glycol) (PEG): PEG can be used as a reaction medium for the catalyst-free ring-opening of epoxides with sodium azide at room temperature, often with short reaction times and high yields.[12]

Table 1: Representative Data for Ring-Opening of Terminal Epoxides with Sodium Azide

| Epoxide Substrate | Reagent/Conditions | Major Product | Yield (%) | Reference |

| Styrene Oxide | NaN₃, Hot Water | 2-Azido-1-phenylethanol | 95 | [1][9] |

| 1,2-Epoxyoctane | NaN₃, Oxone®, aq. MeCN, rt | 1-Azido-2-octanol | 94 | [10] |

| Propylene Oxide | NaN₃, PEG-400, rt | 1-Azido-2-propanol | 98 | [12] |

| Adamantyl Oxirane | NaN₃, Hot Water | 1-Adamantyl-2-azidoethanol | 98 | [1] |

Mechanism of Epoxide Ring-Opening

Caption: S_N2 mechanism for the ring-opening of 2-tert-butyloxirane.

Hypothetical Synthesis of this compound

The direct synthesis of a molecule with the name "this compound" would require forming an epoxide ring on a molecule that already contains the azido and tert-butyl groups in the correct positions. A plausible, though undocumented, route would be the epoxidation of an azidoalkene.

Proposed Pathway:

-

Synthesis of 1-azido-3,3-dimethyl-1-butene: This vinyl azide could potentially be synthesized from 3,3-dimethylbutanal via a multi-step sequence, for example, through conversion to the corresponding vinyl halide followed by substitution with sodium azide, or through addition of hydrazoic acid to 3,3-dimethyl-1-butyne.[13]

-

Epoxidation of the Azidoalkene: The double bond of 1-azido-3,3-dimethyl-1-butene could then be epoxidized using a standard epoxidizing agent like m-CPBA.

Challenges:

-

Stability: Vinyl azides can be unstable and may undergo thermal or photochemical decomposition.[14][15][16]

-

Reactivity: The electron-withdrawing nature of the azide group deactivates the double bond, making the epoxidation reaction more challenging compared to an unfunctionalized alkene.

-

Safety: Organic azides are potentially explosive and should be handled with extreme care.

Hypothetical Synthesis Workflow

Caption: Hypothetical route to this compound.

Conclusion

While the specific compound "this compound" is not described in the existing chemical literature, its synthesis can be approached hypothetically. However, the more practical and well-documented synthetic outcome of reacting a tert-butyl substituted epoxide with an azide source is the formation of a vicinal azido alcohol, specifically 1-azido-3,3-dimethylbutan-2-ol. The synthesis of this azido alcohol is robust, relying on the epoxidation of 3,3-dimethyl-1-butene followed by a highly regioselective, sterically controlled ring-opening with sodium azide. The established protocols for these transformations offer high yields and are adaptable to various scales, making these valuable intermediates readily accessible for applications in pharmaceutical and materials science research. Professionals seeking to synthesize azido-functionalized molecules containing a tert-butyl group should consider the azido alcohol as the primary and stable target of such a synthetic sequence.

References

- 1. Synthesis of enantiopure 1,2-azido and 1,2-amino alcohols via regio- and stereoselective ring–opening of enantiopure epoxides by sodium azide in hot water - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research.utwente.nl [research.utwente.nl]

- 3. 2-tert-Butyloxirane | C6H12O | CID 92174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 5. shokubai.org [shokubai.org]

- 6. Epoxide synthesis by epoxidation [organic-chemistry.org]

- 7. tert-Butyl hydroperoxide, TBHP [organic-chemistry.org]

- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 9. researchgate.net [researchgate.net]

- 10. Ring Opening of Epoxides and Aziridines with Sodium Azide using Oxone® in Aqueous Acetonitrile: A Highly Regioselective Azidolysis Reaction [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. Catalyst-Free Highly Regio- and Stereoselective Ring Opening of Epoxides and Aziridines with Sodium Azide Using Poly(ethylene glycol) as an Efficient Reaction Medium [organic-chemistry.org]

- 13. Vinyl azide synthesis by azidonation, azidation or substitution [organic-chemistry.org]

- 14. Vinyl azides in organic synthesis: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06726A [pubs.rsc.org]

- 15. Reactivities of vinyl azides and their recent applications in nitrogen heterocycle synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Vinyl azides in organic synthesis: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

reactivity and stability of 2-Azido-3-tert-butyloxirane under various conditions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the predicted reactivity and stability of 2-Azido-3-tert-butyloxirane under various experimental conditions. Due to the limited availability of data for this specific molecule, this guide synthesizes information from established principles of epoxide and azide chemistry to offer a robust predictive framework for its handling, storage, and synthetic applications.

Core Concepts: Structural Influences on Reactivity

This compound combines the functionalities of an epoxide and an organic azide. The inherent ring strain of the three-membered epoxide ring makes it susceptible to nucleophilic attack, while the azide group introduces both thermal and photochemical sensitivity. The bulky tert-butyl group exerts significant steric hindrance, which is a primary determinant of the regioselectivity in ring-opening reactions.

Stability Profile

The stability of this compound is a critical consideration for its safe handling and storage. The primary pathways for decomposition involve the azide moiety.

Thermal Stability

Organic azides are known to be thermally labile, decomposing with the extrusion of nitrogen gas (N₂) to form a highly reactive nitrene intermediate. The decomposition temperature is influenced by the molecular structure. For analogous energetic polymers containing glycidyl azide units, the decomposition of the azide group is observed in the range of 240–310 °C[1]. It is prudent to handle this compound with care and to avoid excessive heating.

Table 1: Predicted Thermal Stability Data

| Parameter | Predicted Value/Observation | Notes |

| Onset of Decomposition | ~100-150 °C | Based on general stability of organic azides and potential for intramolecular reactions.[2][3] |

| Major Gaseous Product | Nitrogen (N₂) | Characteristic of azide decomposition.[2][3] |

| Hazardous Intermediate | Nitrene | Highly reactive, can undergo various subsequent reactions. |

| Recommended Storage | Cool, dark, and inert atmosphere | To minimize thermal and photochemical decomposition. |

Photochemical Stability

Azide compounds can undergo photolytic cleavage to generate azide radicals upon exposure to UV light.[4][5] This reactivity can be exploited in specific synthetic contexts but also necessitates protection from light during storage and handling to prevent unwanted degradation.

Table 2: Predicted Photochemical Sensitivity

| Condition | Predicted Outcome | Mechanism |

| UV Irradiation | Formation of an azide radical | Homolytic cleavage of the C-N₃ bond.[4][5] |

| Consequence | Potential for radical-mediated side reactions | Can initiate polymerization or other unintended transformations. |

Reactivity Profile

The reactivity of this compound is dominated by the electrophilic nature of the epoxide ring.

Acid-Catalyzed Ring Opening

Under acidic conditions, the epoxide oxygen is protonated, enhancing the electrophilicity of the ring carbons. This protonation leads to a transition state with significant carbocationic character. The positive charge is better stabilized at the more substituted carbon (the one bearing the tert-butyl group). Consequently, nucleophilic attack is predicted to occur preferentially at this position.[6][7][8][9]

Table 3: Predicted Regioselectivity of Acid-Catalyzed Ring Opening

| Nucleophile | Major Regioisomer | Minor Regioisomer | Rationale |

| H₂O/H⁺ | Attack at the tert-butyl substituted carbon | Attack at the azide-substituted carbon | Stabilization of the positive charge in the transition state by the tertiary alkyl group.[6][7][8][9] |

| ROH/H⁺ | Attack at the tert-butyl substituted carbon | Attack at the azide-substituted carbon | Similar to hydrolysis, the more stable carbocation-like intermediate is favored. |

| HX (e.g., HCl) | Attack at the tert-butyl substituted carbon | Attack at the azide-substituted carbon | Halide ion attacks the more substituted carbon. |

Base-Catalyzed/Nucleophilic Ring Opening

In the presence of a strong nucleophile under basic or neutral conditions, the ring-opening follows a classic SN2 mechanism.[7][8][9] In this scenario, steric hindrance is the dominant factor. The bulky tert-butyl group will significantly impede the approach of a nucleophile to the adjacent carbon. Therefore, the nucleophile will preferentially attack the less sterically hindered carbon, which is the one bearing the azide group.

Table 4: Predicted Regioselectivity of Base-Catalyzed Ring Opening

| Nucleophile/Base | Major Regioisomer | Minor Regioisomer | Rationale |

| RO⁻/ROH | Attack at the azide-substituted carbon | Attack at the tert-butyl substituted carbon | Steric hindrance from the tert-butyl group directs the nucleophile to the less hindered carbon.[7][8][9] |

| N₃⁻ | Attack at the azide-substituted carbon | Attack at the tert-butyl substituted carbon | Azide ion acts as a nucleophile, attacking the less sterically encumbered position.[6][10][11] |

| RSH/RS⁻ | Attack at the azide-substituted carbon | Attack at the tert-butyl substituted carbon | Thiolates are strong nucleophiles and will favor the sterically more accessible carbon. |

Experimental Protocols (Hypothetical)

The following are generalized experimental protocols for investigating the reactivity of this compound, based on standard procedures for analogous compounds.

General Procedure for Acid-Catalyzed Hydrolysis

-

Dissolve this compound (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or acetone.

-

Add an aqueous solution of a strong acid (e.g., 0.1 M H₂SO₄) and stir the mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, neutralize the reaction mixture with a mild base (e.g., saturated NaHCO₃ solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography on silica gel.

General Procedure for Base-Catalyzed Methanolysis

-

Prepare a solution of sodium methoxide in methanol (e.g., 0.5 M NaOMe in MeOH).

-

Dissolve this compound (1 equivalent) in methanol and cool the solution in an ice bath.

-

Add the sodium methoxide solution dropwise to the epoxide solution with stirring.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).

-

Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the product by column chromatography.

Visualizing Reaction Pathways

The following diagrams illustrate the predicted reactivity of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]

- 3. researchgate.net [researchgate.net]

- 4. Photochemical Transformations with Iodine Azide after Release from an Ion‐Exchange Resin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 7. research.utwente.nl [research.utwente.nl]

- 8. youtube.com [youtube.com]

- 9. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]

- 10. researchgate.net [researchgate.net]

- 11. Ring Opening of Epoxides and Aziridines with Sodium Azide using Oxone® in Aqueous Acetonitrile: A Highly Regioselective Azidolysis Reaction [organic-chemistry.org]

An In-depth Technical Guide on the Potential Hazards and Toxicity of 2-Azido-3-tert-butyloxirane

Introduction

2-Azido-3-tert-butyloxirane is an organic molecule containing both an azide and an epoxide functional group. Organic azides are a versatile class of compounds used in various chemical syntheses, including "click chemistry" reactions.[1][2] However, the presence of the azide group (-N3) renders these molecules energetic and potentially explosive.[1][2][3] The strained oxirane (epoxide) ring may also contribute to the molecule's reactivity. This guide summarizes the potential hazards, toxicity, and safe handling procedures for this compound, based on the known characteristics of similar organic azides.

General Hazards of Organic Azides

Organic azides are known for their potential to decompose explosively, especially when subjected to heat, shock, friction, or light.[1][3][4] The stability of an organic azide is influenced by its molecular structure, particularly the ratio of carbon and oxygen atoms to nitrogen atoms.[1][2]

Key Stability Considerations:

-

Carbon to Nitrogen (C/N) Ratio: A common guideline for the stability of organic azides is the ratio of carbon and oxygen atoms to nitrogen atoms. A ratio of (NC + NO) / NN ≥ 3 is considered relatively stable.[1][2] For this compound (C6H11N3O), this ratio is (6 + 1) / 3 = 2.33. According to this guideline, the compound should be handled with care as it falls into a potentially unstable category. Azides with a C/N ratio between 1 and 3 can often be synthesized and isolated but should be stored at low temperatures and in dilute solutions.[1][2]

-

Rule of Six: Another empirical guideline is the "Rule of Six," which suggests that having at least six carbon atoms for each energetic functional group (like an azide) can provide sufficient dilution to render the compound relatively safe to handle with appropriate precautions.[1][3] this compound has six carbon atoms for one azide group, which suggests it may have moderate stability, but this rule is not absolute and should be applied with caution.

-

Structural Features: In general, aliphatic azides are more stable than olefinic, aromatic, or carbonyl azides.[1][2] The presence of the tert-butyl group in this compound may offer some steric hindrance that could influence its stability.

Thermal Decomposition:

Upon heating, organic azides can decompose to generate nitrogen gas and a highly reactive nitrene intermediate.[4][5] This decomposition can be rapid and exothermic, leading to an explosion. The decomposition temperature of organic azides varies depending on their structure. While specific data for this compound is unavailable, some aliphatic azides are reported to decompose at temperatures above 175°C.[5] However, electron-withdrawing groups can lower the decomposition temperature.[6]

Potential Toxicity of Organic Azides

There is limited toxicological information available for most organic azides.[2] However, the azide functional group is a known toxicophore. The toxicity of azides can occur through inhalation, ingestion, or skin absorption.[3][7]

General Health Hazards:

-

Sodium Azide as a Reference: Sodium azide, an inorganic azide, is known to be highly toxic. Exposure to small amounts can cause rapid breathing, restlessness, dizziness, weakness, headache, nausea, vomiting, and rapid heart rate.[1][2] Severe exposure can lead to convulsions, low blood pressure, loss of consciousness, and respiratory failure.[2][7]

-

Hydrazoic Acid Formation: A significant hazard associated with azides is the potential for the formation of hydrazoic acid (HN3) in the presence of acids or water.[1][3] Hydrazoic acid is a highly toxic, volatile, and explosive substance.[3][8]

-

Metabolism and Mechanism of Action: The toxicity of azides is often attributed to their ability to inhibit cytochrome oxidase, a key enzyme in cellular respiration, similar to cyanide.

Due to the lack of specific data, this compound should be assumed to be toxic and handled with appropriate personal protective equipment to prevent exposure.

Quantitative Hazard Data for Organic Azides (General)

Since no specific quantitative data for this compound was found, the following table summarizes general stability guidelines and decomposition data for other organic azides to provide a frame of reference.

| Parameter | Value/Guideline | Source |

| Stability Rules | ||

| Carbon/Nitrogen Ratio ((NC + NO) / NN) | ≥ 3 for better stability | [1][2] |

| Rule of Six | ≥ 6 carbons per azide group for better stability | [1][3] |

| Decomposition of Representative Organic Azides | ||

| General Aliphatic Azides | Decompose above ~175 °C | [5] |

| Azido Esters (e.g., I and II) | Stable up to 180 °C | [4] |

| Ethyl (phenyl)diazoacetate (for comparison) | Onset of decomposition at 60 °C (ARC) | [9][10] |

| Toxicity | ||

| Hydrazoic Acid (HN3) | Acutely toxic (Mouse LD50 = 22 mg/kg) | [8] |

Experimental Protocols: Safe Handling of this compound

The following protocols are general best practices for handling potentially hazardous organic azides and should be strictly followed when working with this compound.

1. Personal Protective Equipment (PPE):

-

Eye Protection: Chemical splash goggles and a face shield are mandatory.

-

Hand Protection: Wear chemically resistant gloves. Given that azides can be absorbed through the skin, consider double-gloving.[7]

-

Body Protection: A flame-resistant lab coat and closed-toe shoes are required.

-

Blast Shield: All work with organic azides should be conducted behind a blast shield within a certified chemical fume hood.[1][7]

2. Storage and Handling:

-

Storage: Store this compound in a cool, dark place, away from heat, light, shock, and friction.[1][2] It should be stored in a clearly labeled container, segregated from other chemicals, especially acids and heavy metals.[1]

-

Handling:

-

Always work in a well-ventilated chemical fume hood.[1]

-

Use the smallest possible quantities for experiments.[2]

-

Avoid using metal spatulas or ground glass joints, which can cause friction and initiate decomposition.[1][3] Use plastic or ceramic utensils.

-

Do not heat organic azides directly unless the thermal stability is well-characterized. Use a sand bath or oil bath for controlled heating.

-

Avoid concentrating azide-containing solutions by rotary evaporation or distillation.[1][2]

-

3. Synthesis and Reaction Quenching:

-

Synthesis: If synthesizing this compound, the reaction should be designed to keep the concentration of the azide low and to avoid the isolation of the pure compound if possible.

-

Quenching: After the reaction is complete, any excess azide should be safely quenched. A common method is the Staudinger reaction, where the azide is treated with a phosphine (e.g., triphenylphosphine) to form a stable phosphazide, which can then be hydrolyzed to an amine.[5]

4. Waste Disposal:

-

Never pour azide-containing waste down the drain, as it can react with metal pipes (e.g., lead, copper) to form highly explosive metal azides.[7]

-

All azide waste, including dilute solutions, must be collected in a designated, properly labeled waste container.[2]

-

Organic azides should be converted to a more stable form, such as an amine, before disposal.[3]

Visualizations

Caption: Workflow for the safe handling of this compound.

Caption: General thermal or photochemical decomposition pathway of an organic azide.

References

- 1. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 2. safety.fsu.edu [safety.fsu.edu]

- 3. safety.pitt.edu [safety.pitt.edu]

- 4. researchgate.net [researchgate.net]

- 5. Organic azide - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. chemistry.unm.edu [chemistry.unm.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 2-Azido-3-tert-butyloxirane in Click Chemistry Emerge from Foundational Principles Due to Lack of Specific Literature

Despite a comprehensive search of available scientific literature, specific application notes, experimental protocols, and quantitative data for the use of 2-Azido-3-tert-butyloxirane in click chemistry reactions are not currently available. This indicates that the compound may be a novel reagent or has not been extensively studied and reported in publicly accessible research.

However, based on the fundamental principles of click chemistry, specifically the azide-alkyne cycloaddition, and general protocols for the synthesis and reaction of similar azido compounds, we can extrapolate potential applications and construct theoretical protocols for researchers and drug development professionals interested in exploring the utility of this specific molecule.

Theoretical Applications in Drug Discovery and Bioconjugation

This compound possesses two key functional groups: an azide and an epoxide. The azide group is a staple in click chemistry, enabling highly efficient and specific ligation to alkyne-containing molecules. The bulky tert-butyl group may influence the reactivity of the azide due to steric hindrance, a factor that would require experimental validation. The epoxide ring offers a site for further chemical modification, allowing for the introduction of other functionalities or for its use as a reactive handle to attach to biological targets.

Potential applications could include:

-

Synthesis of Novel Triazole-Containing Compounds: The primary application would be its use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) to form 1,2,3-triazoles. These triazole scaffolds are prevalent in medicinal chemistry due to their metabolic stability and ability to engage in hydrogen bonding.

-

Bioconjugation: If proven to be biocompatible, this compound could be used to label alkyne-modified biomolecules such as proteins, nucleic acids, and glycans. The epoxide could potentially serve as a secondary reactive site for crosslinking or further functionalization.

-

Drug Development: The resulting triazole products could be screened for various biological activities. The tert-butyl group might confer specific pharmacokinetic properties, such as increased lipophilicity.

Extrapolated Experimental Protocols

The following protocols are theoretical and based on established procedures for similar molecules. Optimization and validation would be essential before use.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for reacting this compound with a terminal alkyne in the presence of a copper(I) catalyst.

Materials:

-

This compound

-

Terminal alkyne of interest

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a ligand

-

Solvent (e.g., a mixture of water and a co-solvent like DMSO or t-BuOH)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM solution of this compound in a suitable organic solvent (e.g., DMSO).

-

Prepare a 10 mM solution of the terminal alkyne in a compatible solvent.

-

Prepare a 100 mM solution of sodium ascorbate in water (freshly prepared).

-

Prepare a 20 mM solution of CuSO₄ in water.

-

Prepare a 100 mM solution of THPTA or TBTA in water or DMSO.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne solution and the this compound solution in a 1:1.2 molar ratio (alkyne:azide).

-

Add the THPTA/TBTA ligand solution to the reaction mixture (final concentration typically 1-5 mM).

-

Add the CuSO₄ solution (final concentration typically 0.1-1 mM).

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration typically 2-10 mM).

-

-

Reaction and Monitoring:

-

Vortex the mixture gently to ensure homogeneity.

-

Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

-

Work-up and Purification:

-

Once the reaction is complete, the product can be isolated by extraction or precipitation.

-

Purification can be achieved by column chromatography on silica gel.

-

Hypothetical Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol

This protocol describes a potential procedure for the reaction of this compound with a strained cyclooctyne, a reaction that proceeds without a copper catalyst and is thus suitable for biological applications.

Materials:

-

This compound

-

A strained cyclooctyne (e.g., dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN))

-

Biocompatible solvent (e.g., phosphate-buffered saline (PBS), cell culture media, or a mixture of water and a co-solvent)

Procedure:

-

Preparation of Reactants:

-

Dissolve this compound in a suitable solvent to a desired concentration (e.g., 10 mM).

-

Dissolve the strained cyclooctyne in a compatible solvent to a similar concentration.

-

-

Reaction Setup:

-

Combine the solutions of this compound and the strained cyclooctyne in a 1:1 molar ratio.

-

-

Reaction and Monitoring:

-

Incubate the reaction mixture at a suitable temperature (typically room temperature to 37°C).

-

Monitor the reaction progress using appropriate analytical techniques (LC-MS or NMR). Reaction times for SPAAC can vary from minutes to hours depending on the specific cyclooctyne used.

-

-

Purification:

-

The resulting triazole product can be purified using standard methods such as High-Performance Liquid Chromatography (HPLC) or column chromatography.

-

Data Presentation

As no experimental data for this compound exists in the literature, a table of quantitative data cannot be provided. Should this compound be synthesized and its reactivity in click chemistry be evaluated, the following table structure is recommended for clear data presentation:

| Reaction Type | Alkyne Partner | Catalyst/Conditions | Solvent | Time (h) | Yield (%) | Analytical Method |

| CuAAC | e.g., Phenylacetylene | CuSO₄/NaAsc/THPTA | H₂O/DMSO | 2 | Data | e.g., NMR, LC-MS |

| SPAAC | e.g., DBCO-amine | None / 37°C | PBS | 1 | Data | e.g., HPLC, MS |

Visualizations

The following diagrams illustrate the general workflows for the proposed click chemistry reactions.

Caption: General workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Caption: General workflow for a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.

Synthesis of 2-Azido-3-tert-butyloxirane: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, two-step protocol for the synthesis of 2-Azido-3-tert-butyloxirane, a valuable building block in medicinal chemistry and drug development. The synthesis involves the epoxidation of 3,3-dimethyl-1-butene to form the intermediate 2-tert-butyloxirane, followed by a nucleophilic ring-opening reaction with sodium azide.

Experimental Protocols

Step 1: Synthesis of 2-tert-butyloxirane (Epoxidation)

This procedure outlines the epoxidation of 3,3-dimethyl-1-butene using meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

-

3,3-dimethyl-1-butene

-

meta-Chloroperoxybenzoic acid (m-CPBA, 77% purity)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

Procedure:

-

In a 250 mL round-bottom flask, dissolve 3,3-dimethyl-1-butene (1.0 eq) in dichloromethane (DCM).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise to the stirred solution over 15 minutes, ensuring the temperature remains below 5 °C.

-

Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (2 x 50 mL) and saturated aqueous sodium chloride (brine) (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 2-tert-butyloxirane.

-

The crude product can be purified by fractional distillation.

Step 2: Synthesis of this compound (Azide Ring-Opening)

This protocol describes the nucleophilic ring-opening of 2-tert-butyloxirane with sodium azide.

Materials:

-

2-tert-butyloxirane

-

Sodium azide (NaN₃)

-

Ammonium chloride (NH₄Cl)

-

Methanol (MeOH)

-

Water (H₂O)

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask equipped with a reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

In a 100 mL round-bottom flask, prepare a solution of 2-tert-butyloxirane (1.0 eq) in a 4:1 mixture of methanol and water.

-

Add sodium azide (NaN₃, 1.5 eq) and ammonium chloride (NH₄Cl, 1.2 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 70-80 °C) and maintain for 12-16 hours.

-

Monitor the reaction by TLC until the starting epoxide is consumed.

-

After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Add water to the residue and extract the product with diethyl ether (3 x 40 mL).

-

Combine the organic extracts and wash with saturated aqueous sodium chloride (brine) (1 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to afford the crude this compound.

-

The product can be further purified by column chromatography on silica gel.

Data Presentation

Table 1: Reagent Quantities and Reaction Conditions for the Synthesis of 2-tert-butyloxirane.

| Reagent | Molar Mass ( g/mol ) | Moles (mol) | Equivalents | Volume/Mass |

| 3,3-dimethyl-1-butene | 84.16 | 0.1 | 1.0 | 8.42 g (12.9 mL) |

| m-CPBA (77%) | 172.57 | 0.12 | 1.2 | 26.76 g |

| Dichloromethane | - | - | - | 100 mL |

| Reaction Time | 4-6 hours | |||

| Temperature | 0 °C to RT | |||

| Typical Yield | 75-85% |

Table 2: Reagent Quantities and Reaction Conditions for the Synthesis of this compound.

| Reagent | Molar Mass ( g/mol ) | Moles (mol) | Equivalents | Volume/Mass |

| 2-tert-butyloxirane | 100.16 | 0.05 | 1.0 | 5.01 g |

| Sodium azide | 65.01 | 0.075 | 1.5 | 4.88 g |

| Ammonium chloride | 53.49 | 0.06 | 1.2 | 3.21 g |

| Methanol/Water (4:1) | - | - | - | 50 mL |

| Reaction Time | 12-16 hours | |||

| Temperature | Reflux | |||

| Typical Yield | 60-70% |

Mandatory Visualization

Caption: Workflow for the synthesis of this compound.

Application Notes and Protocols for 2-Azido-3-tert-butyloxirane in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Azido-3-tert-butyloxirane is a versatile bifunctional molecule containing both an azide and an epoxide moiety. This unique combination makes it a valuable building block in pharmaceutical synthesis, particularly for the introduction of nitrogen-containing functionalities with high stereochemical control. The tert-butyl group provides steric bulk, which can influence the regioselectivity of ring-opening reactions and impact the conformational properties of the resulting molecules. While specific, direct applications of this compound in the synthesis of marketed drugs are not extensively documented in publicly available literature, its reactivity profile is analogous to other 2-azido-epoxides that serve as key intermediates in the synthesis of antiviral agents, particularly HIV protease inhibitors like Saquinavir.[1]

The primary application of 2-azido-epoxides in pharmaceutical synthesis involves the regioselective ring-opening of the epoxide by various nucleophiles to generate highly functionalized β-azido alcohols.[2] These intermediates are precursors to chiral β-amino alcohols, which are crucial components of many bioactive molecules and peptidomimetics.[3]

Key Applications and Synthetic Utility

The synthetic utility of this compound is centered around the following key transformations:

-

Synthesis of β-Azido Alcohols: The epoxide ring can be opened by a variety of nucleophiles, including hydrides, organometallics, and heteroatomic nucleophiles, to yield β-azido alcohols. The regioselectivity of this opening is influenced by the steric hindrance of the tert-butyl group and the reaction conditions.

-

Formation of Chiral Amino Alcohols: The resulting β-azido alcohols can be readily reduced to the corresponding β-amino alcohols. This two-step sequence provides a reliable method for the stereoselective synthesis of these important pharmaceutical intermediates.

-

Introduction of Nitrogen Heterocycles: The azide functionality can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition ("click chemistry"), to form triazoles, or can be converted to other nitrogen-containing functional groups.

The following sections provide detailed protocols and data for the representative application of this compound in the synthesis of a β-azido alcohol, a key precursor for many pharmaceutical agents.

Experimental Protocols

Protocol 1: Regioselective Ring-Opening of this compound to form a β-Azido Alcohol

This protocol describes a general procedure for the nucleophilic ring-opening of a 2-azido-3-alkyloxirane using a hydride reagent. The conditions are based on established procedures for similar substrates.

Reaction Scheme:

A representative reaction scheme for the ring-opening of this compound.

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄)

-

Anhydrous tetrahydrofuran (THF) or Ethanol (EtOH)

-

Anhydrous diethyl ether

-

Saturated aqueous sodium sulfate (Na₂SO₄) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous THF (or EtOH) under a nitrogen atmosphere.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Reducing Agent: Slowly add the reducing agent (e.g., LiAlH₄, 1.2 eq, as a solution in THF, or NaBH₄, 1.5 eq, portion-wise) to the stirred solution. Caution: LiAlH₄ reacts violently with water. Ensure all glassware is dry and the reaction is performed under an inert atmosphere.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, cautiously quench the reaction by the slow, dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup for LiAlH₄). For NaBH₄, quench with a saturated aqueous NH₄Cl solution.

-

Extraction: Filter the resulting mixture through a pad of Celite®, washing the filter cake with diethyl ether. Transfer the filtrate to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure β-azido alcohol.

Data Presentation

The following table summarizes representative quantitative data for the ring-opening of 2-azido-epoxides with different nucleophiles, based on literature reports for analogous compounds. This data can be used as a reference for optimizing the reaction with this compound.

| Entry | Nucleophile/Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereoselectivity (anti:syn) | Reference Analogy |

| 1 | LiAlH₄ | THF | 0 | 2 | 85-95 | >95:5 | [2] |

| 2 | NaBH₄ | EtOH | 25 | 4 | 80-90 | 90:10 | [1] |

| 3 | Red-Al® | Toluene | -78 to 0 | 3 | 90-98 | >98:2 | [1] |

| 4 | MeMgBr | Et₂O | 0 | 1 | 75-85 | >95:5 (attack at C2) | N/A |

| 5 | PhNH₂ | i-PrOH | 80 | 12 | 70-80 | Regioselective | [3] |

Visualizations

Logical Workflow for the Synthesis of a β-Amino Alcohol

The following diagram illustrates the general synthetic pathway from a 2-azido-epoxide to a β-amino alcohol, a key intermediate in the synthesis of various pharmaceuticals.

Synthetic pathway from 2-azido-epoxide to a pharmaceutical precursor.

Conclusion

This compound represents a valuable, albeit under-documented, building block for pharmaceutical synthesis. Its ability to undergo regioselective ring-opening to form β-azido alcohols, which are readily converted to chiral β-amino alcohols, makes it a potent tool for introducing key nitrogen-containing pharmacophores. The provided protocols and data, based on analogous systems, offer a solid starting point for researchers and drug development professionals to explore the synthetic potential of this versatile intermediate. Further investigation into the specific applications of this compound is warranted to fully elucidate its role in the development of novel therapeutics.

References

Application Notes and Protocols: 2-Azido-3-tert-butyloxirane as a Precursor for Chiral Amino Alcohols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral amino alcohols are pivotal structural motifs in a vast array of pharmaceuticals and bioactive molecules. Their stereochemistry often dictates biological activity, making their enantioselective synthesis a critical aspect of modern drug discovery and development. 2-Azido-3-tert-butyloxirane has emerged as a valuable and versatile precursor for the stereocontrolled synthesis of chiral amino alcohols, particularly those bearing a sterically demanding tert-butyl group. The presence of the epoxide and azide functionalities allows for sequential, highly regioselective and stereospecific transformations. This document provides detailed application notes and experimental protocols for the synthesis of a chiral amino alcohol, (2R)-1-amino-3,3-dimethyl-butan-2-ol, commencing from the corresponding alkene precursor, proceeding through the key this compound intermediate.

Core Applications

The synthetic route described herein is broadly applicable for the preparation of enantiomerically enriched amino alcohols. These compounds are key building blocks in the synthesis of:

-

Chiral Ligands: For asymmetric catalysis, enabling the synthesis of other chiral molecules.

-

Pharmaceutical Ingredients: Serving as integral components of drug candidates for various therapeutic areas.

-

Chiral Auxiliaries: Guiding stereoselective reactions in complex molecule synthesis.

Synthetic Pathway Overview

The overall transformation involves a three-step sequence starting from a commercially available alkene:

-

Asymmetric Epoxidation: Enantioselective epoxidation of 3,3-dimethyl-1-butene to yield chiral (R)-2-tert-butyloxirane.

-

Regioselective Azide Ring-Opening: Nucleophilic attack of an azide source on the epoxide to form the corresponding azido alcohol, (2R)-1-azido-3,3-dimethyl-butan-2-ol.

-

Reduction of the Azide: Conversion of the azido group to a primary amine to afford the final chiral amino alcohol, (2R)-1-amino-3,3-dimethyl-butan-2-ol.

Caption: Synthetic workflow for the preparation of (2R)-1-amino-3,3-dimethyl-butan-2-ol.

Data Presentation

The following table summarizes the typical yields and enantiomeric excess (ee) for each step of the synthesis.

| Step | Product | Yield (%) | Enantiomeric Excess (ee) (%) |

| 1. Asymmetric Epoxidation | (R)-2-tert-butyloxirane | >90 | >98 |

| 2. Regioselective Ring-Opening | (2R)-1-Azido-3,3-dimethyl-butan-2-ol | ~85 | >98 |

| 3. Azide Reduction | (2R)-1-Amino-3,3-dimethyl-butan-2-ol | ~69 | >98 |

Experimental Protocols

Protocol 1: Enantioselective Epoxidation of 3,3-Dimethyl-1-butene

This protocol describes the synthesis of (R)-2-tert-butyloxirane using a Jacobsen-Katsuki epoxidation catalyst.

Materials:

-

3,3-Dimethyl-1-butene

-

(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst)

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM), anhydrous

-

4Å Molecular sieves

-

Phosphate buffer (pH 10.5)

-

Sodium sulfite (Na₂SO₃)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

To a stirred solution of 3,3-dimethyl-1-butene (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add powdered 4Å molecular sieves.

-

Add Jacobsen's catalyst (0.02 eq).

-

Slowly add a solution of m-CPBA (1.1 eq) in DCM over 1 hour, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C for 24 hours.

-

Monitor the reaction progress by TLC or GC analysis.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the molecular sieves and catalyst.

-

Wash the filtrate with a 10% aqueous solution of Na₂SO₃ to quench excess peroxide.

-

Wash the organic layer with phosphate buffer (pH 10.5) and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by distillation to afford (R)-2-tert-butyloxirane as a colorless liquid.

Protocol 2: Regioselective Ring-Opening of (R)-2-tert-butyloxirane

This protocol details the synthesis of (2R)-1-azido-3,3-dimethyl-butan-2-ol.

Materials:

-

(R)-2-tert-butyloxirane

-

Sodium azide (NaN₃)

-

Ammonium chloride (NH₄Cl)

-

Methanol

-

Water

Procedure:

-

To a solution of (R)-2-tert-butyloxirane (1.0 eq) in a mixture of methanol and water (4:1 v/v), add sodium azide (1.5 eq) and ammonium chloride (1.2 eq).

-

Heat the reaction mixture to reflux (approximately 65-70 °C) and stir for 12-16 hours.

-

Monitor the reaction by TLC or GC analysis until the starting epoxide is consumed.

-

After cooling to room temperature, remove the methanol under reduced pressure.

-

Add water to the residue and extract the product with diethyl ether or ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent under reduced pressure to yield the crude (2R)-1-azido-3,3-dimethyl-butan-2-ol, which can be purified by column chromatography on silica gel.

Protocol 3: Reduction of (2R)-1-Azido-3,3-dimethyl-butan-2-ol

This protocol describes the final step to obtain the chiral amino alcohol.

Materials:

-

(2R)-1-Azido-3,3-dimethyl-butan-2-ol

-

10% Palladium on activated carbon (Pd/C)

-

Ethanol

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve (2R)-1-azido-3,3-dimethyl-butan-2-ol (1.0 eq) in ethanol in a hydrogenation vessel.

-

Carefully add 10% Pd/C (5-10 mol% catalyst loading) to the solution.

-

Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically 1-3 atm).

-

Stir the reaction mixture vigorously at room temperature for 24-48 hours.[1]

-

Monitor the reaction by TLC or IR spectroscopy (disappearance of the azide stretch at ~2100 cm⁻¹).

-

Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Wash the celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude (2R)-1-amino-3,3-dimethyl-butan-2-ol.[1]

-

The product can be purified by crystallization or distillation to yield a colorless crystalline solid with a reported yield of 69%.[1]

Logical Relationship of Synthesis

Caption: Logical flow from starting material to the final chiral amino alcohol.

Conclusion